molecular formula C10H11FO3 B8301553 Methyl 2-(4-fluorophenyl)-3-hydroxypropanoate

Methyl 2-(4-fluorophenyl)-3-hydroxypropanoate

Cat. No. B8301553
M. Wt: 198.19 g/mol
InChI Key: CJGWNNKCEBLFSR-UHFFFAOYSA-N
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Patent
US09303040B2

Procedure details

Methyl 2-(4-fluorophenyl)acetate (5.0 g, 29.73 mmol), NaOMe (0.08031 g, 1.487 mmol) and paraformaldehyde (0.9374 g, 31.22 mmol) were dissolved/suspended in 200 mL of DMSO and allowed to stir overnight at ambient temperature. The reaction was quenched with the addition of 1000 mL of ice-cold water. The reaction was neutralized with the addition of HCl solution, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water twice, once with brine, separated, dried over MgSO4, filtered, and concentrated in vacuo to afford the crude product as a yellow oil. Column chromatography on silica gel eluting with 25:75 hexanes:ethyl acetate afforded methyl 2-(4-fluorophenyl)-3-hydroxypropanoate (3.0 g, 50.91% yield) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.9374 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0.08031 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.C=O.[C:15](OCC)(=[O:17])C>CS(C)=O.C[O-].[Na+]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH2:15][OH:17])[C:9]([O:11][CH3:12])=[O:10])=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)OC
Step Two
Name
Quantity
0.9374 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0.08031 g
Type
catalyst
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with the addition of 1000 mL of ice-cold water
ADDITION
Type
ADDITION
Details
The reaction was neutralized with the addition of HCl solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water twice
CUSTOM
Type
CUSTOM
Details
once with brine, separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product as a yellow oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(=O)OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 50.91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.